DL-Ornithine dihydrochloride
Overview
Description
DL-Ornithine dihydrochloride is a synthetic derivative of the amino acid ornithine, which plays a crucial role in the urea cycle. This compound is often used in biochemical research and has applications in various fields such as medicine, nutrition, and industrial processes. It is known for its ability to facilitate the disposal of excess nitrogen in the body and serves as a precursor for other important compounds like citrulline and arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Ornithine dihydrochloride can be synthesized through the condensation of 3-bromopropylphthalimide with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting 2-acetamido-2-carbethoxy-5-phthalimidovaleronitrile . The reaction conditions typically involve the use of sodium ethylate as a base and subsequent acid hydrolysis to yield DL-ornithine, which is then isolated as the dihydrochloride salt.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving L-arginine in water, adding crown ether and calcium hydroxide, and then stirring while heating. Choline is added to the reaction mixture, followed by cooling to precipitate the desired product .
Chemical Reactions Analysis
Types of Reactions: DL-Ornithine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form polyamines such as putrescine.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Keto acids.
Reduction: Polyamines like putrescine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Ornithine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of polyamines and other derivatives.
Biology: Plays a role in the study of the urea cycle and nitrogen metabolism.
Medicine: Investigated for its potential in enhancing athletic performance, wound healing, and immune function.
Industry: Used in the production of nutritional supplements and as a precursor for other industrial chemicals.
Mechanism of Action
DL-Ornithine dihydrochloride exerts its effects primarily through its role in the urea cycle. It facilitates the disposal of excess nitrogen by converting it into urea, which is then excreted from the body. The compound is metabolized to citrulline and arginine, which are crucial for various physiological processes. It also stimulates the release of growth hormone and supports immune function .
Comparison with Similar Compounds
L-Ornithine: A naturally occurring form of ornithine with similar functions but different stereochemistry.
L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Citrulline: A precursor to arginine and involved in the urea cycle.
Uniqueness: DL-Ornithine dihydrochloride is unique due to its synthetic nature and the presence of both D- and L-forms of ornithine. This racemic mixture allows for a broader range of applications and interactions compared to its naturally occurring counterparts .
Properties
IUPAC Name |
2,5-diaminopentanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBAVEGDXFHRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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